molecular formula C10H9ClN2OS B14408259 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one CAS No. 87427-84-7

5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

Cat. No.: B14408259
CAS No.: 87427-84-7
M. Wt: 240.71 g/mol
InChI Key: PCDPXZZVKZBZEG-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that contains a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of thiadiazine exhibit significant biological activity, making them candidates for the development of new pharmaceuticals .

Medicine

In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazole
  • 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazine
  • 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazepine

Uniqueness

5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

87427-84-7

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

5-(3-chlorophenyl)-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C10H9ClN2OS/c1-6-9(12-13-10(14)15-6)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,13,14)

InChI Key

PCDPXZZVKZBZEG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NNC(=O)S1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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